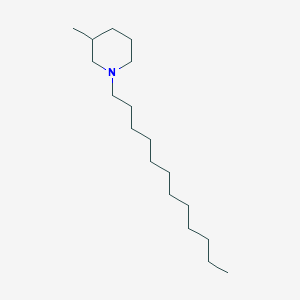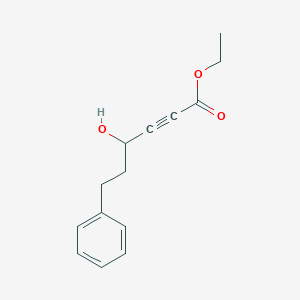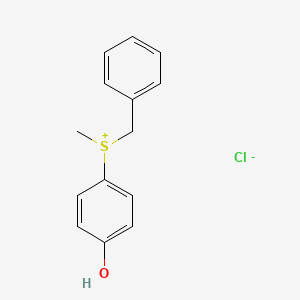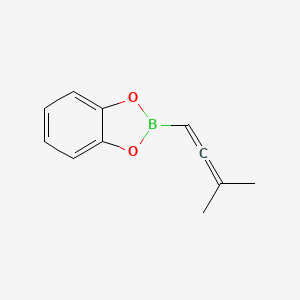![molecular formula C19H13NO3S B14276459 3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one CAS No. 138019-87-1](/img/structure/B14276459.png)
3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core structure, which is fused with a thiazole ring and a p-tolyl group. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the condensation reaction between 3-formylchromone and p-tolylthiazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromenone core can be reduced to form an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of chromone derivatives with ketone or aldehyde functionalities.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a cholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biological Studies: It is used in studies to understand its antimicrobial and antifungal properties.
Wirkmechanismus
The mechanism of action of 3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases. The compound may also interact with other molecular pathways, depending on its specific structural features and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole-based thiazoles: These compounds share the thiazole ring structure and have been studied for their cholinesterase inhibitory activity.
Thiazolylhydrazone derivatives: These compounds also contain the thiazole ring and have shown antimicrobial activity.
Uniqueness
3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one is unique due to its combination of a chromenone core with a thiazole ring and a p-tolyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds. Its potential as a cholinesterase inhibitor and its diverse reactivity make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
138019-87-1 |
|---|---|
Molekularformel |
C19H13NO3S |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
3-hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]chromen-4-one |
InChI |
InChI=1S/C19H13NO3S/c1-11-6-8-12(9-7-11)19-20-14(10-24-19)18-17(22)16(21)13-4-2-3-5-15(13)23-18/h2-10,22H,1H3 |
InChI-Schlüssel |
XAVRAXVITLIXKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)C3=C(C(=O)C4=CC=CC=C4O3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
silane](/img/structure/B14276379.png)



-lambda~5~-phosphane](/img/structure/B14276405.png)




![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)

![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)

